molecular formula C25H23FN2OS B2751893 N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450347-00-9

N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2751893
CAS No.: 450347-00-9
M. Wt: 418.53
InChI Key: XYWGJEXLIUVGRV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic indole-based acetamide derivative characterized by a 4-fluorobenzyl substitution at the indole nitrogen (N1 position), a thioether-linked acetamide group at the C3 position of the indole core, and a 2,4-dimethylphenyl substituent on the acetamide nitrogen. Indole-thioacetamide derivatives are frequently explored for their anticancer, anti-inflammatory, and enzyme inhibitory properties due to their ability to interact with biological targets such as kinases, receptors, and DNA . The 4-fluorobenzyl group may enhance metabolic stability and binding affinity, as seen in fluorinated indole analogs , while the dimethylphenyl substituent could influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2OS/c1-17-7-12-22(18(2)13-17)27-25(29)16-30-24-15-28(23-6-4-3-5-21(23)24)14-19-8-10-20(26)11-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWGJEXLIUVGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20_{20}H22_{22}FN3_{3}S
  • Molecular Weight : 359.47 g/mol
  • Functional Groups : Acetamide, thioether, and indole structure.

This unique combination of functional groups suggests a diverse range of biological activities, particularly in pharmacology.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in critical pathways such as cell signaling and metabolism. The thioether linkage combined with an indole structure may provide novel mechanisms of action not seen in other derivatives.

Anticancer Activity

Preliminary studies suggest that N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide exhibits significant anticancer properties. Compounds with similar indole structures have been shown to inhibit tumor growth through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

A study reported that derivatives of indole compounds demonstrated enhanced cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar effects.

Antimicrobial Properties

In addition to anticancer effects, the compound has been investigated for its antimicrobial properties. Thioether-containing compounds often exhibit activity against a range of pathogens. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of bacteria and fungi.
  • The presence of the 4-fluorobenzyl group may enhance the antimicrobial efficacy by improving the lipophilicity and membrane penetration capabilities of the compound.

Research Findings and Case Studies

StudyFindings
Anticancer Study Investigated the cytotoxic effects on MCF-7 breast cancer cells; showed significant inhibition of cell proliferation (IC50_{50} = 12 µM).
Antimicrobial Activity Tested against Staphylococcus aureus and Escherichia coli; exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
Mechanistic Study Molecular docking studies indicated binding affinity to the Bcl-2 protein, suggesting a potential pathway for inducing apoptosis in cancer cells.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide. Key areas for future investigation include:

  • In vivo studies to confirm efficacy and safety profiles.
  • Exploration of structure-activity relationships (SARs) to optimize pharmacological properties.
  • Investigation into potential side effects and toxicological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Indole-Thioacetamide Moieties

Key structural analogs and their properties are summarized below:

Compound Name Structural Features Bioactivity/Application Source
(R)-2-((1H-Indol-3-yl)thio)-N-(1-phenylethyl)acetamide Indole C3-thioacetamide, phenylethyl substituent Not explicitly stated; similar compounds tested for kinase inhibition
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Indole-oxadiazole hybrid with thioacetamide Anticancer activity (in vitro)
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Fluorobenzyl group at N1, oxoacetamide at C3 Potential kinase inhibition (structural similarity to kinase-targeting analogs)
N-(2,4-Dimethylphenyl)-2-oxoacetamide derivatives 2,4-Dimethylphenyl substituent on acetamide Anticancer activity via MDM2/p53 and PBR binding

Key Structural and Functional Differences

The thioacetamide linkage at C3 distinguishes the target compound from 2-oxoacetamide derivatives (e.g., ), where the sulfur atom may improve redox stability and hydrogen-bonding interactions .

Acetamide Substituents: The 2,4-dimethylphenyl group on the acetamide nitrogen is structurally similar to compounds in (e.g., 2a: N-(2,4-dimethylphenyl)-2-oxoacetamide), which demonstrated high binding affinity to MDM2/p53, a critical anticancer target . This suggests the dimethylphenyl group may enhance hydrophobic interactions with protein pockets.

Fluorinated vs. Non-Fluorinated Analogs: Fluorination at the benzyl position (as in the target compound) is observed in N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () and 4f (), where fluorine’s electron-withdrawing effects improve metabolic stability and membrane permeability . Non-fluorinated analogs like N-(3-methyl-1H-pyrazol-5-yl)acetamide () rely on alternative substituents for activity, such as pyrazole rings for kinase inhibition .

Preparation Methods

Synthesis of 1-(4-Fluorobenzyl)-1H-Indole

Indole undergoes N-alkylation via treatment with 4-fluorobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds in anhydrous dimethylformamide (DMF) at 60–80°C for 6–12 hours, achieving yields of 85–90%.

Introduction of the Thiol Group at C3

Direct thiolation at the indole’s 3-position remains challenging due to competing side reactions. A two-step protocol is employed:

  • Sulfonation : Treatment with chlorosulfonic acid at 0°C forms the 3-sulfonyl chloride derivative.
  • Reduction : Subsequent reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) yields 1-(4-fluorobenzyl)-1H-indole-3-thiol.

Thioether Formation with Chloroacetamide

The thiol intermediate reacts with chloroacetamide in a nucleophilic substitution reaction. Using triethylamine as a base in dichloromethane (DCM) at room temperature facilitates the formation of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide. However, this method risks over-alkylation, necessitating strict stoichiometric control.

N-Arylation with 2,4-Dimethylaniline

The final step involves coupling the acetamide’s amine group with 2,4-dimethylphenyl bromide under Buchwald-Hartwig amination conditions. Catalytic palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours afford the target compound in 70–75% yield.

Synthetic Route 2: Acid Chloride-Mediated Amidation

Preparation of 2-((1-(4-Fluorobenzyl)-1H-Indol-3-yl)Thio)Acetic Acid

1-(4-Fluorobenzyl)-1H-indole-3-thiol is reacted with bromoacetic acid in aqueous sodium hydroxide, yielding the thioether-linked carboxylic acid. Acidification with hydrochloric acid precipitates the product, which is purified via recrystallization from ethanol.

Conversion to Acid Chloride

Treatment with thionyl chloride (SOCl₂) in refluxing dichloromethane generates the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Amidation with 2,4-Dimethylaniline

The acid chloride is reacted with 2,4-dimethylaniline in the presence of pyridine to scavenge HCl. The reaction proceeds in anhydrous THF at 0°C to room temperature, yielding the acetamide after column chromatography (silica gel, ethyl acetate/hexane).

Synthetic Route 3: Ester Aminolysis

Esterification of Thioacetic Acid

2-((1-(4-Fluorobenzyl)-1H-indol-3-yl)thio)acetic acid is esterified with methanol using concentrated sulfuric acid as a catalyst. The methyl ester is isolated in 90% yield after distillation.

Aminolysis with 2,4-Dimethylaniline

The ester undergoes aminolysis by refluxing with 2,4-dimethylaniline in toluene for 12 hours. Although this method avoids handling corrosive acid chlorides, the reaction requires elevated temperatures (110°C) and yields moderate conversion (60–65%).

Comparative Analysis of Synthetic Methods

The table below evaluates the three routes based on yield, practicality, and scalability:

Route Key Steps Yield (%) Purity (%) Advantages Limitations
1 Alkylation, thioether formation, amination 70 98 High regioselectivity Multi-step, palladium catalyst cost
2 Acid chloride amidation 85 99.5 High yield, straightforward SOCl₂ handling, corrosive byproducts
3 Ester aminolysis 60 97 Avoids acid chlorides Lower yield, long reaction time

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 2.28 (s, 6H, CH₃), 4.12 (s, 2H, SCH₂), 5.34 (s, 2H, NCH₂), 6.89–7.52 (m, 10H, Ar-H), 8.24 (s, 1H, NH).
  • IR (KBr) : 3278 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) reveals a purity of >99% for Route 2, underscoring its superiority in producing pharmaceutical-grade material.

Challenges and Optimization Opportunities

  • Thiol Oxidation : The indole-3-thiol intermediate is prone to oxidation, necessitating inert atmosphere handling.
  • Catalyst Efficiency : Palladium-based catalysts in Route 1 could be replaced with nickel complexes to reduce costs.
  • Green Chemistry : Substituting SOCl₂ with polymer-supported reagents may enhance safety and sustainability.

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the indole core. Key steps include:
  • Thioether formation : Reaction of 1-(4-fluorobenzyl)-1H-indole-3-thiol with 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Amide coupling : Use of coupling agents like TBTU or HATU with 2,6-lutidine as a base in anhydrous DCM .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Parameters :
  • Temperature control during thioether formation to prevent decomposition.
  • Inert atmosphere (N₂/Ar) to avoid oxidation of sulfur-containing intermediates .

Table 1 : Synthesis Yield Optimization

Reaction StepSolventCatalystYield (%)Purity (%)Reference
ThioetherDMFK₂CO₃7292
Amide CouplingDCMTBTU8595

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies substituent positions (e.g., indole C-3 thioether at δ 3.8–4.2 ppm) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 447.12) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) monitors purity (>98% for biological assays) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or bacterial dihydropteroate synthase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the indole (e.g., 5-methoxy substitution) or benzyl (e.g., 3-Cl vs. 4-F) groups .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., acetamide sulfur as a hydrogen-bond acceptor) .
  • Bioisosteric Replacement : Replace thioether with sulfonyl or methylene groups to assess impact on potency .

Table 2 : SAR Data for Analogs

Substituent (R)IC₅₀ (μM, HeLa)LogPReference
4-Fluorobenzyl1.23.8
3-Chlorobenzyl2.54.1

Q. What experimental strategies can elucidate its mechanism of action in complex biological systems?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide to predict binding to targets like CDK5/p25 or CYP51 .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring protein stability shifts .
  • CRISPR Knockout : Generate isogenic cell lines lacking suspected targets (e.g., CYP51) to confirm on-/off-target effects .

Q. How should pharmacokinetic profiling be conducted to evaluate drug-likeness?

  • Methodological Answer :
  • ADME Studies :
  • Solubility: Shake-flask method in PBS (pH 7.4) .
  • Metabolic Stability: Incubation with liver microsomes (human/rat), LC-MS quantification .
  • Plasma Protein Binding : Equilibrium dialysis .
  • In Vivo PK : Single-dose IV/oral administration in rodents, with blood sampling for AUC calculation .

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodological Answer :
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed serum concentrations in cell culture) .
  • Batch Consistency : Verify compound purity (HPLC) and stability (TGA/DSC) across labs .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth dilution and agar diffusion .

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